molecular formula C8H10ClNO B1452493 5-Chloro-2-dimethylamino-phenol CAS No. 57649-14-6

5-Chloro-2-dimethylamino-phenol

Cat. No.: B1452493
CAS No.: 57649-14-6
M. Wt: 171.62 g/mol
InChI Key: USVPTMRFNICLTP-UHFFFAOYSA-N
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Description

“5-Chloro-2-dimethylamino-phenol” is a chemical compound with the CAS Number: 57649-14-6 . It has a molecular weight of 171.63 and its IUPAC name is 5-chloro-2-(dimethylamino)phenol . It appears as a pink solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a pink solid . It has a molecular weight of 171.63 and is stored at a temperature of 0-5 degrees .

Scientific Research Applications

Phenolic Compounds: Applications and Implications

Biological and Pharmacological Effects of Phenolic Acids Phenolic acids, including compounds like Chlorogenic Acid (CGA), have garnered attention due to their practical, biological, and pharmacological effects. CGA demonstrates a range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects among others. Studies suggest CGA's potential in modulating lipid metabolism and glucose, proposing its use in treating disorders like cardiovascular disease and diabetes. This positions phenolic acids as candidates for natural safeguard food additives and pharmacological agents (Naveed et al., 2018).

Environmental Impact and Degradation The occurrence and toxicity of antimicrobial compounds like Triclosan, a phenolic compound, underscore the environmental footprint of phenolics. Detected widely in water and soil due to partial elimination in sewage treatment, Triclosan and its degradation products raise concerns about toxicity toward aquatic organisms and the potential for developing resistant bacterial strains (Bedoux et al., 2012).

Analytical Methods for Phenolic Compounds Advancements in analytical methods for phenolic compounds, especially from natural sources like brown seaweeds, highlight the interest in their chemical characterisation and quantification for food and pharmaceutical applications. These methods aim at understanding the complex structures and reactivity of phenolic compounds, aiding in their application in various industries (Ford et al., 2019).

Interactions with Other Food Constituents Research on phenolic interactions with major food components, including carbohydrates, proteins, and minerals, explores the nutritional and functional implications of these compounds in food systems. Such studies are pivotal for optimizing food processes and enhancing the health benefits of phenolic-enriched foods, particularly in oil-bearing plants (Alu'datt et al., 2018).

Safety and Hazards

The safety information for “5-Chloro-2-dimethylamino-phenol” indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed .

Future Directions

While specific future directions for “5-Chloro-2-dimethylamino-phenol” are not available from the search results, a related study discusses the synthesis of novel Schiff bases and their potential biological activities . This suggests that “this compound” and its derivatives could have potential applications in various industries, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-dimethylamino-phenol plays a significant role in biochemical reactions, particularly as a redox cycling agent. It has been shown to produce methaemoglobin and nitrite from haemoglobin, as well as denitrosylate haemoglobin . This compound interacts with various biomolecules, including haemoglobin, where it facilitates the transformation of nitrites into nitrates. Additionally, this compound exhibits membrane channel activity and can be used for incubations with electron donors and electron acceptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with haemoglobin leads to the production of methaemoglobin, which can affect oxygen transport and cellular respiration . Furthermore, its ability to denitrosylate haemoglobin suggests potential impacts on nitric oxide signaling pathways, which are crucial for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s redox cycling activity involves the transfer of electrons, which can lead to the production of reactive oxygen species. These reactive species can cause oxidative stress, leading to changes in gene expression and cellular damage . Additionally, the compound’s interaction with haemoglobin results in the formation of methaemoglobin, which is an oxidized form of haemoglobin that cannot bind oxygen effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the transformation of nitrites into nitrates, which can help in the removal of nitrogenous waste products from the body . At higher doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to redox cycling and nitrogen metabolism. The compound interacts with enzymes and cofactors that facilitate the transformation of nitrites into nitrates . This process is crucial for the removal of nitrogenous waste products from the body and maintaining nitrogen balance. Additionally, the compound’s redox cycling activity can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane channel activity suggests that it can be transported across cell membranes, potentially affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and its impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with haemoglobin and other biomolecules suggests that it may be localized within specific cellular compartments, such as the cytoplasm or mitochondria . These localizations can affect the compound’s activity and function, as well as its potential to cause cellular damage through oxidative stress.

Properties

IUPAC Name

5-chloro-2-(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPTMRFNICLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301058
Record name 5-Chloro-2-(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57649-14-6
Record name 5-Chloro-2-(dimethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57649-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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